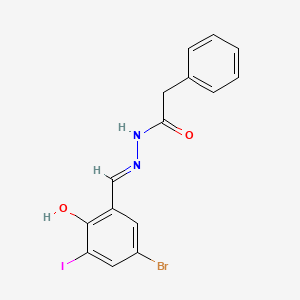
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, also known as BHIA, is a chemical compound that has been studied for its potential use in scientific research. BHIA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it appears to involve the modulation of certain signaling pathways. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to activate the JNK and p38 MAPK pathways, which are involved in cell growth and survival. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide also appears to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a fluorescent probe and anticancer agent, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to have antioxidant properties. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its selectivity for certain metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide can be used to detect and quantify metal ions in biological samples with high sensitivity and specificity. Another advantage is its potential use as an anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to have low toxicity and may be a promising candidate for further development.
One limitation of using N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide in lab experiments is its limited solubility in aqueous solutions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is more soluble in organic solvents, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide.
未来方向
There are several potential future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. One area of interest is its use as a potential therapeutic agent for cancer. Further studies are needed to investigate its efficacy in vivo and to optimize its structure for improved anticancer activity.
Another area of research is the development of new fluorescent probes based on the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide. By modifying the structure of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide, it may be possible to create probes with improved selectivity and sensitivity for certain metal ions.
Overall, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide is a promising compound with a variety of potential scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its structure for improved activity.
合成方法
The synthesis of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
科学研究应用
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding. This property makes N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide a useful tool for the detection and quantification of metal ions in biological samples.
Another area of research is the use of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide as a potential anticancer agent. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro, and its mechanism of action has been investigated. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-phenylacetohydrazide appears to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
属性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPAFAPWRIRRA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-phenylacetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6134904.png)
![2-amino-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134907.png)
![3-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6134909.png)
![ethyl 2-{[(3-nitrophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B6134918.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134929.png)
![2-amino-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134943.png)
![2-{[(3-chlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6134947.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
![2-propoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6134959.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)
![1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6134970.png)
![cyclohexyl [3-({[(2-hydroxyphenyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B6134979.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)